2-{6-benzyl-1-ethyl-3-methyl-5,7-dioxo-1H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-4-yl}-N-[(4-fluorophenyl)methyl]acetamide
Description
This compound is a pyrazolo[4,3-d]pyrimidine derivative characterized by a benzyl group at position 6, an ethyl group at position 1, and a methyl group at position 3 of the heterocyclic core. The 5,7-dioxo moieties contribute to its planar structure, while the acetamide side chain at position 4 is substituted with a 4-fluorobenzyl group.
The synthesis of such pyrazolopyrimidine derivatives typically involves multi-step reactions, including cyclization, alkylation, and amidation, as evidenced by related methodologies in the literature . Characterization via spectroscopic techniques (e.g., $ ^1H $ NMR, IR, mass spectrometry) is critical for confirming structural integrity .
Properties
IUPAC Name |
2-(6-benzyl-1-ethyl-3-methyl-5,7-dioxopyrazolo[4,3-d]pyrimidin-4-yl)-N-[(4-fluorophenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24FN5O3/c1-3-30-22-21(16(2)27-30)28(15-20(31)26-13-17-9-11-19(25)12-10-17)24(33)29(23(22)32)14-18-7-5-4-6-8-18/h4-12H,3,13-15H2,1-2H3,(H,26,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZOWCJWMVKZTGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=N1)C)N(C(=O)N(C2=O)CC3=CC=CC=C3)CC(=O)NCC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24FN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{6-benzyl-1-ethyl-3-methyl-5,7-dioxo-1H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-4-yl}-N-[(4-fluorophenyl)methyl]acetamide typically involves multi-step reactions starting from readily available starting materials. The key steps include:
Formation of the pyrazolo[4,3-d]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the benzyl and ethyl groups: These groups can be introduced via alkylation reactions using benzyl halides and ethyl halides in the presence of a base.
Incorporation of the fluorophenylmethyl group: This step involves the reaction of the intermediate with 4-fluorobenzyl chloride under basic conditions.
Acetylation: The final step involves the acetylation of the intermediate to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl and ethyl groups, to form corresponding alcohols or ketones.
Reduction: Reduction reactions can be performed on the carbonyl groups to yield alcohol derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.
Major Products
Oxidation: Benzyl alcohol, ethyl ketone derivatives.
Reduction: Alcohol derivatives of the carbonyl groups.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-{6-benzyl-1-ethyl-3-methyl-5,7-dioxo-1H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-4-yl}-N-[(4-fluorophenyl)methyl]acetamide has shown potential in various scientific research applications:
Medicinal Chemistry: The compound is being explored for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding, providing insights into the molecular mechanisms of various biological processes.
Chemical Biology: The compound serves as a tool for probing biological pathways and understanding the role of specific proteins in cellular functions.
Industrial Applications: It may be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 2-{6-benzyl-1-ethyl-3-methyl-5,7-dioxo-1H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-4-yl}-N-[(4-fluorophenyl)methyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the target protein, inhibiting its activity and thereby affecting the biological pathway it regulates. This inhibition can lead to the suppression of cancer cell growth or modulation of other cellular processes.
Comparison with Similar Compounds
Core Heterocycle Modifications
- Pyrazolo[4,3-d]pyrimidine vs. Pyrazolo[1,5-a]pyrimidine : The target compound’s pyrazolo[4,3-d]pyrimidine core offers distinct electronic and steric properties compared to the pyrazolo[1,5-a]pyrimidine analog . The fused ring system in the former allows for greater π-π stacking interactions, which may enhance binding to hydrophobic enzyme pockets.
Substituent Effects
- Benzyl vs. Conversely, the 4-methoxybenzyl group in increases electron density, which may alter solubility and pharmacokinetics.
- Acetamide Linker Variations : The sulfur-containing linker in replaces the methylene group in the target compound, introducing conformational flexibility and altering hydrogen-bonding capabilities.
Pharmacophore Implications
- The 4-fluorophenyl moiety in the target compound and its analogs is a critical pharmacophore, often associated with enhanced binding to kinases or GPCRs due to its ability to participate in halogen bonding .
Research Findings and Limitations
While the provided evidence lacks explicit biological data for the target compound, insights can be extrapolated from structural analogs:
- Synthetic Accessibility : The target compound’s benzyl and acetamide groups are synthetically tractable, as demonstrated by analogous routes using Cs$2$CO$3$-mediated alkylation and amidation .
- Stability Concerns : The 5,7-dioxo groups may render the compound susceptible to hydrolytic degradation under acidic conditions, a common issue with pyrazolopyrimidines .
Biological Activity
The compound 2-{6-benzyl-1-ethyl-3-methyl-5,7-dioxo-1H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-4-yl}-N-[(4-fluorophenyl)methyl]acetamide is a synthetic organic molecule that has garnered attention in pharmaceutical research due to its potential therapeutic applications. This article focuses on its biological activity, particularly in the context of cancer and inflammatory diseases.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 445.5 g/mol. The structure features a pyrazolo-pyrimidine core, which is known for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C25H27N5O3 |
| Molecular Weight | 445.5 g/mol |
| CAS Number | 1357815-92-9 |
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. The pyrazolo[4,3-d]pyrimidine scaffold has been associated with significant antiproliferative effects against various cancer cell lines. For instance:
- In vitro studies demonstrated that compounds containing this scaffold inhibited the growth of lung, brain, colorectal, renal, prostate, pancreatic, and blood cancers.
- Notably, the compound showed promising results against breast cancer cells (MDA-MB-231) and liver cancer cells (HepG2) .
The mechanism through which this compound exerts its biological effects is still under investigation. However, it is believed that it may function as an inhibitor of specific enzymes or receptors involved in tumorigenesis and inflammation. The presence of functional groups such as acetamide and fluorophenyl moieties suggests potential interactions with various biological targets.
Inhibition Studies
Preliminary data indicate that the compound could interact with key enzymatic pathways relevant to cancer progression:
- Dihydrofolate reductase (DHFR) : Compounds similar to this structure have shown high affinity for DHFR, potentially reducing tetrahydrofolate levels necessary for nucleotide synthesis .
- Kinase Activity : There is evidence suggesting that this compound may inhibit certain kinases involved in cell signaling pathways critical for cancer cell proliferation .
Study 1: In Vivo Efficacy
In a recent study evaluating the in vivo efficacy of a related pyrazolo-pyrimidine derivative, researchers observed significant tumor regression in xenograft models when treated with the compound. The study emphasized the need for further exploration into dosage optimization and long-term effects .
Study 2: Pharmacological Evaluation
Another investigation focused on the pharmacological evaluation of various derivatives of pyrazolo-pyrimidine. The findings indicated that modifications to the substituents on the core structure could enhance biological activity and selectivity towards cancerous cells while minimizing toxicity to normal cells .
Q & A
Q. How can AI-driven tools accelerate SAR (Structure-Activity Relationship) studies?
- Answer : Generative adversarial networks (GANs) propose novel analogs with optimized binding poses. Molecular dynamics simulations (e.g., GROMACS) predict pharmacokinetic properties (e.g., BBB permeability). For example, ICReDD’s feedback loop integrates experimental IC₅₀ data to refine predictive models .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
